molecular formula C25H23N3O4S B11635085 N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11635085
M. Wt: 461.5 g/mol
InChI Key: ISPKTZMTQLRZGR-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide” is a complex organic compound that features multiple functional groups, including an acetyl group, a cyano group, a furan ring, and a quinoline derivative. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide” likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall molecular structure. Typical synthetic routes may include:

    Formation of the Quinoline Core: This could involve a multi-step synthesis starting from simple aromatic precursors, followed by cyclization reactions.

    Introduction of the Furan Ring: The furan ring might be introduced through a cyclization reaction involving a suitable precursor.

    Functional Group Modifications: Introduction of the cyano group, acetyl group, and sulfanyl group through specific reactions such as nucleophilic substitution, acylation, and thiolation.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to favor desired product formation.

    Purification Techniques: Use of chromatography, crystallization, and other techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions could target specific functional groups such as the cyano group or the ketone group.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify specific parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with such diverse functional groups might be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of “N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide: can be compared with other quinoline derivatives, furan-containing compounds, and cyano-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.

Conclusion

“this compound” is a complex and potentially versatile compound with applications in various fields of scientific research. Its unique structure and diverse functional groups make it an interesting subject for further study and exploration.

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23N3O4S/c1-14-6-11-21(32-14)23-18(12-26)25(28-19-4-3-5-20(30)24(19)23)33-13-22(31)27-17-9-7-16(8-10-17)15(2)29/h6-11,23,28H,3-5,13H2,1-2H3,(H,27,31)

InChI Key

ISPKTZMTQLRZGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)C(=O)C)C#N

Origin of Product

United States

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